4-Chloro-2-methyl-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide
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Overview
Description
4-Chloro-2-methyl-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that features a benzamide core with various substituents, including a chloro group, a methyl group, and an oxazolo-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.
Scientific Research Applications
4-Chloro-2-methyl-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methyl-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide: This compound is unique due to its specific substituents and the presence of the oxazolo-pyridine moiety.
Other Benzamides: Compounds with similar benzamide cores but different substituents, such as 4-chloro-2-methyl-N-(2-methylphenyl)benzamide.
Oxazolo-pyridine Derivatives: Compounds with similar oxazolo-pyridine moieties but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C21H16ClN3O2 |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
4-chloro-2-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H16ClN3O2/c1-12-5-6-14(21-25-19-18(27-21)4-3-9-23-19)11-17(12)24-20(26)16-8-7-15(22)10-13(16)2/h3-11H,1-2H3,(H,24,26) |
InChI Key |
IBSXBUHTYLVLTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=C(C=C(C=C4)Cl)C |
Origin of Product |
United States |
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